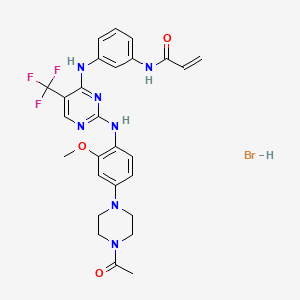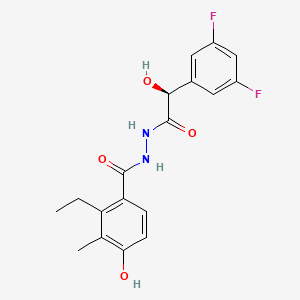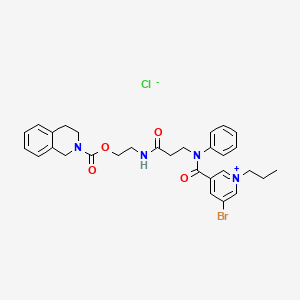
GBR 12783 Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GBR 12783 dihydrochloride is a specific, potent, and selective dopamine uptake inhibitor. It inhibits the uptake of [3H]dopamine by rat and mice striatal synaptosomes with IC50 values of 1.8 nM and 1.2 nM, respectively . This compound has been shown to improve memory performance and increase hippocampal acetylcholine release in rats .
Wissenschaftliche Forschungsanwendungen
GBR 12783 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, GBR 12783 dihydrochloride is used as a reference compound for studying the inhibition of dopamine uptake. It is also used in the synthesis of other dopamine uptake inhibitors .
Biology: In biological research, GBR 12783 dihydrochloride is used to study the role of dopamine in various physiological processes. It is also used in experiments to investigate the effects of dopamine uptake inhibition on memory and learning .
Medicine: In medicine, GBR 12783 dihydrochloride is used in preclinical studies to evaluate its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and schizophrenia .
Industry: In the pharmaceutical industry, GBR 12783 dihydrochloride is used in the development of new drugs targeting the dopamine system. It is also used in quality control processes to ensure the purity and potency of dopamine uptake inhibitors .
Wirkmechanismus
Target of Action
GBR 12783 dihydrochloride is a specific, potent, and selective inhibitor of dopamine uptake . Its primary target is the dopamine transporter present in the striatal synaptosomes of rats and mice .
Mode of Action
GBR 12783 dihydrochloride interacts with its target, the dopamine transporter, by inhibiting the uptake of dopamine . This inhibition occurs at very low concentrations, with IC50 values of 1.8 nM and 1.2 nM for rats and mice, respectively .
Result of Action
The inhibition of dopamine uptake by GBR 12783 dihydrochloride leads to an increase in dopamine levels in the synaptic cleft. This can enhance dopaminergic neurotransmission, which is associated with improved memory performance and increased release of acetylcholine in the hippocampus of rats .
Biochemische Analyse
Biochemical Properties
GBR 12783 dihydrochloride interacts with the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain . By inhibiting the uptake of dopamine, GBR 12783 dihydrochloride increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission .
Cellular Effects
The effects of GBR 12783 dihydrochloride on cells are primarily related to its impact on dopamine signaling. By inhibiting dopamine uptake, GBR 12783 dihydrochloride can influence various cellular processes that are regulated by dopamine, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GBR 12783 dihydrochloride involves its binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopaminergic neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GBR 12783 dihydrochloride involves the reaction of 1-(2-diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature.
Industrial Production Methods: Industrial production of GBR 12783 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: GBR 12783 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the diphenylmethoxyethyl moiety .
Common Reagents and Conditions: Common reagents used in the reactions involving GBR 12783 dihydrochloride include hydrochloric acid, dichloromethane, and ethanol. The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation .
Major Products: The major products formed from the reactions involving GBR 12783 dihydrochloride are typically the dihydrochloride salt and other substituted derivatives depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- GBR 12909 dihydrochloride
- GBR 13069 dihydrochloride
- GBR 13119 dihydrochloride
Uniqueness: GBR 12783 dihydrochloride is unique due to its high potency and selectivity for dopamine uptake inhibition. Compared to similar compounds, it has a lower IC50 value, indicating greater efficacy in inhibiting dopamine uptake . Additionally, GBR 12783 dihydrochloride has been shown to improve memory performance and increase hippocampal acetylcholine release, which are not commonly observed with other dopamine uptake inhibitors .
Eigenschaften
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXBLLTRMCYNC-JFXLULTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














